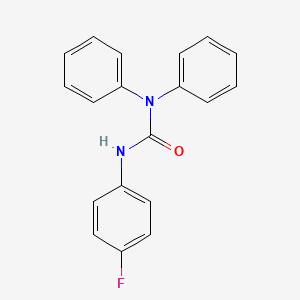

3-(4-Fluorophenyl)-1,1-diphenylurea

Description

The Significance of Urea (B33335) Functionality in Privileged Chemical Structures for Medicinal Chemistry

The urea moiety is a privileged structure in medicinal chemistry, largely owing to its capacity to form multiple, stable hydrogen bonds with biological targets such as proteins and enzymes. nih.govgoogle.com This interaction is facilitated by the urea group's dual nature as both a hydrogen bond donor (through its N-H groups) and a hydrogen bond acceptor (via the carbonyl oxygen). frontiersin.org This ability to form strong and specific non-covalent interactions is fundamental to achieving high potency and selectivity in drug candidates. nih.govfrontiersin.org Furthermore, the incorporation of a urea functionality can favorably modulate a molecule's physicochemical properties, including solubility and permeability, which are crucial for its journey through the body. nih.govfrontiersin.org

The structural rigidity and defined geometry of the urea group also contribute to its value. The planarity and specific bond angles of the urea functional group can help to pre-organize a molecule into a conformation that is complementary to its biological target, thereby enhancing binding affinity. This has led to the successful integration of the urea scaffold into a wide array of clinically approved drugs with diverse therapeutic applications. nih.govgoogle.com

Contextualizing Diphenylurea Scaffolds within Bioactive Compound Development

Within the broader class of urea derivatives, the diphenylurea scaffold has emerged as a particularly fruitful area of research. wikipedia.org Compounds featuring this structural motif have been extensively investigated and have shown a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. wikipedia.orgnih.gov The two phenyl rings provide a versatile platform for synthetic modification, allowing chemists to fine-tune the steric and electronic properties of the molecule to optimize its interaction with a specific biological target.

Recent research has highlighted the potential of diphenylurea derivatives as potent enzyme inhibitors. For instance, various Schiff base derivatives of 1,3-diphenylurea (B7728601) have been synthesized and evaluated as inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism, making them promising candidates for the management of type 2 diabetes. nih.govgoogle.com Additionally, N,N-diphenylurea derivatives have been explored as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy. wikipedia.orgnih.gov The ability of the diphenylurea core to anchor the molecule within the active site of these enzymes underscores its importance in modern drug design. google.com

Research Landscape of Fluorinated Organic Compounds in Drug Discovery

The introduction of fluorine atoms into organic molecules is a widely employed strategy in drug discovery to enhance a compound's pharmacological profile. chemsrc.com Fluorine's unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can lead to significant improvements in metabolic stability, lipophilicity, and binding affinity to target proteins. It is estimated that approximately 20% of all pharmaceuticals contain fluorine.

The strategic placement of a fluorine atom can block sites of metabolic oxidation, thereby increasing the drug's half-life in the body. Furthermore, the strong electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, which can in turn influence the molecule's binding interactions and bioavailability. The growing interest in fluorinated compounds is evidenced by the continuous development of new synthetic methodologies to introduce fluorine and fluorine-containing groups into complex molecules. chemsrc.com

Overview of 3-(4-Fluorophenyl)-1,1-diphenylurea as a Subject of Academic Inquiry

The compound 3-(4-Fluorophenyl)-1,1-diphenylurea, also known as N,N-diphenyl-N'-(4-fluorophenyl)urea, represents a confluence of the structural features discussed above. It integrates the privileged diphenylurea scaffold with a strategically placed fluorine atom on one of the phenyl rings. This combination makes it a molecule of significant interest for academic and industrial research.

While extensive research has been conducted on the broader class of diphenylurea derivatives, the specific investigation of 3-(4-Fluorophenyl)-1,1-diphenylurea provides a focused case study. Its synthesis can be approached through established methods for forming unsymmetrical ureas, such as the reaction of an appropriate isocyanate with an amine. The presence of the 4-fluorophenyl group is anticipated to modulate the electronic properties and metabolic stability of the molecule compared to its non-fluorinated counterparts.

Given the documented activities of related diphenylurea compounds, 3-(4-Fluorophenyl)-1,1-diphenylurea is a logical candidate for screening in various biological assays, particularly as an enzyme inhibitor. For example, derivatives of 1-(2-aminophenyl)-3-(4-fluorophenyl)urea have been synthesized and studied for their potential as α-glucosidase inhibitors. nih.govgoogle.com This positions 3-(4-Fluorophenyl)-1,1-diphenylurea as a valuable probe for exploring structure-activity relationships within this class of compounds and as a potential lead for the development of novel therapeutic agents.

Chemical Compound Data

| Compound Name |

| 3-(4-Fluorophenyl)-1,1-diphenylurea |

| N,N-diphenyl-N'-(4-fluorophenyl)urea |

| 1-(2-aminophenyl)-3-(4-fluorophenyl)urea |

| α-glucosidase |

| Indoleamine 2,3-dioxygenase 1 (IDO1) |

Table 1: Physicochemical Properties of 3-(4-Fluorophenyl)-1,1-diphenylurea

| Property | Value | Source |

|---|---|---|

| CAS Number | 1826-81-9 | |

| Molecular Formula | C19H15FN2O | |

| Molecular Weight | 306.334 g/mol | |

| Exact Mass | 306.11700 u |

Structure

3D Structure

Properties

IUPAC Name |

3-(4-fluorophenyl)-1,1-diphenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15FN2O/c20-15-11-13-16(14-12-15)21-19(23)22(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14H,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOTQCMDFFHNYOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 4 Fluorophenyl 1,1 Diphenylurea and Analogues

Retrosynthetic Analysis and Key Precursors for 3-(4-Fluorophenyl)-1,1-diphenylurea

Retrosynthetic analysis of 3-(4-Fluorophenyl)-1,1-diphenylurea reveals two primary disconnection approaches, both centered around the formation of the urea (B33335) linkage. The most common and direct route involves the reaction between a nucleophilic amine and an electrophilic isocyanate.

Disconnection Approach 1: Isocyanate and Amine

This approach disconnects the C-N bond between the carbonyl carbon and the nitrogen of the diphenylamino group. This leads to two key precursors:

4-Fluorophenyl isocyanate: This serves as the electrophilic component. It is a versatile reagent in the synthesis of various pharmaceuticals and agrochemicals. chemimpex.comchemicalbook.com Its fluorine substitution can enhance lipophilicity, a valuable property in medicinal chemistry. chemimpex.com

Diphenylamine: This secondary amine acts as the nucleophile.

The forward synthesis would involve the direct reaction of 4-fluorophenyl isocyanate with diphenylamine. This is a widely used method for preparing unsymmetrical ureas due to its simplicity and often high yields. commonorganicchemistry.com

Disconnection Approach 2: Phosgene (B1210022) Equivalent and Amines

An alternative disconnection breaks the two C-N bonds of the carbonyl group. This strategy points to the use of a carbonyl source, such as phosgene or a safer equivalent, and the corresponding amines. The precursors in this case are:

4-Fluoroaniline (B128567): A primary aromatic amine.

Diphenylamine: A secondary aromatic amine.

Phosgene or a phosgene equivalent: A carbonylating agent.

In the forward synthesis, one of the amines would first react with the phosgene equivalent to form a carbamoyl (B1232498) chloride or an isocyanate in situ, which then reacts with the second amine to form the final product.

Classical and Contemporary Approaches for Urea Bond Formation

The formation of the urea bond is a cornerstone of many synthetic endeavors in medicinal and materials chemistry. A variety of methods have been developed, ranging from classical phosgene-based routes to modern catalytic systems.

Isocyanate-Mediated Coupling Reactions

The reaction of an isocyanate with an amine is one of the most straightforward and common methods for synthesizing ureas. commonorganicchemistry.com This reaction is typically efficient and proceeds under mild conditions, often at room temperature in a suitable solvent like dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), or dichloromethane (B109758) (DCM), without the need for a base. commonorganicchemistry.com

For the synthesis of 3-(4-Fluorophenyl)-1,1-diphenylurea, this involves the direct coupling of 4-fluorophenyl isocyanate with diphenylamine. Isocyanates can be prepared from the corresponding primary amines through various methods, including the use of phosgene or its safer alternatives like triphosgene (B27547). beilstein-journals.orgprepchem.com The reaction of an amine with an isocyanate is generally a nucleophilic addition to the carbonyl group of the isocyanate.

Phosgene-Free Strategies in Urea Synthesis

Due to the high toxicity of phosgene gas, significant effort has been dedicated to developing safer, phosgene-free alternatives for urea synthesis. rsc.org These methods often involve the use of solid, easier-to-handle reagents that act as phosgene surrogates.

Triphosgene: This crystalline solid, bis(trichloromethyl) carbonate, is a safer substitute for phosgene. commonorganicchemistry.comresearchgate.netmdpi.com In the presence of a base like triethylamine, triphosgene can be used in a one-pot procedure to synthesize unsymmetrical ureas by the sequential addition of two different amines. nih.govacs.org For the target molecule, 4-fluoroaniline could be reacted with triphosgene to generate 4-fluorophenyl isocyanate in situ, followed by the addition of diphenylamine. mdpi.com

Carbonyldiimidazole (CDI): CDI is another widely used and safer alternative to phosgene for preparing ureas. commonorganicchemistry.combohrium.comnih.gov It reacts with an amine to form an activated carbamoyl-imidazole intermediate, which then reacts with a second amine to yield the urea. researchgate.netresearchgate.net This method is advantageous due to its mild reaction conditions and the formation of non-problematic byproducts. researchgate.net A one-pot synthesis of both symmetrical and unsymmetrical ureas using CDI, sometimes in the presence of zinc metal, has been reported to be effective for various types of amines. bohrium.comresearchgate.net

Condensation Reactions and Catalytic Systems

Modern synthetic chemistry has seen the emergence of catalytic systems that offer more sustainable and efficient routes to ureas.

Oxidative Carbonylation: This method involves the direct carbonylation of amines with carbon monoxide (CO) in the presence of a catalyst and an oxidant. nih.govnih.gov Palladium-catalyzed oxidative carbonylation has been shown to be a general method for synthesizing symmetrically disubstituted and trisubstituted ureas. nih.govacs.org These reactions are typically carried out at elevated temperatures and pressures. nih.gov For instance, a mixture of a primary and a secondary amine can be reacted with CO and air in the presence of a PdI₂/KI catalytic system. nih.govacs.org This approach could be applied to the synthesis of 3-(4-Fluorophenyl)-1,1-diphenylurea using 4-fluoroaniline and diphenylamine.

Direct Synthesis from CO₂ and Amines: The use of carbon dioxide (CO₂) as a renewable, non-toxic C1 source for urea synthesis is a highly attractive green chemistry approach. thieme-connect.comnih.gov The direct synthesis of ureas from CO₂ and amines is challenging due to the thermodynamic stability of CO₂ and the need for dehydration. nih.gov However, various catalytic systems have been developed to facilitate this transformation. nih.gov For example, polyethylene (B3416737) glycol-supported potassium hydroxide (B78521) has been used as a recyclable catalyst for the synthesis of urea derivatives from amines and CO₂ under pressure. thieme-connect.com Other approaches have utilized dehydrating agents to drive the reaction towards the urea product. acs.org

Urea-Formaldehyde Condensation: While primarily used in polymer chemistry, the principles of condensation reactions are relevant. Urea-formaldehyde resins are synthesized through addition (methylolation) and subsequent condensation reactions. irispublishers.comncsu.edu The condensation step, which forms methylene (B1212753) and ether linkages, is typically favored in acidic conditions. irispublishers.com While not directly applicable to the synthesis of a specific small molecule like 3-(4-Fluorophenyl)-1,1-diphenylurea, the study of these condensation mechanisms provides broader insights into C-N bond formation. mdpi.com

Synthetic Routes to Fluorophenyl-Substituted Urea Derivatives

The synthesis of fluorophenyl-substituted urea derivatives often follows the general methodologies outlined above, with the fluorine substituent being introduced via a fluorinated starting material. The synthesis of novel diaryl urea derivatives, including those with fluorine substitution, has been described in the context of developing potential kinase inhibitors. asianpubs.org

A common strategy involves the preparation of a substituted phenyl isocyanate, such as 4-fluorophenyl isocyanate, which is then reacted with a suitable amine. nih.gov 4-Fluorophenyl isocyanate can be synthesized from 4-fluoroaniline by reacting it with a phosgene equivalent like trichloromethyl chloroformate. prepchem.com

Optimization of Reaction Conditions for Yield and Purity in 3-(4-Fluorophenyl)-1,1-diphenylurea Synthesis

Optimizing the reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters to consider include:

Solvent: The choice of solvent can significantly impact the reaction rate and solubility of reactants and products. Aprotic solvents like THF, DCM, and DMF are commonly used for isocyanate-based reactions. commonorganicchemistry.com

Temperature: While many urea formations proceed at room temperature, temperature can be adjusted to control the reaction rate and minimize side reactions. In catalytic processes, specific temperature ranges are often required for optimal catalyst activity. nih.govijstm.com

Stoichiometry of Reactants: The molar ratio of the reactants is critical. In isocyanate-mediated reactions, a 1:1 stoichiometry is theoretically required. However, a slight excess of one reactant may be used to ensure complete conversion of the other.

Catalyst Loading: In catalytic syntheses, the amount of catalyst used can affect both the reaction rate and the cost-effectiveness of the process.

Purification: The final purity of the product depends on the chosen purification method. Recrystallization is a common technique for purifying solid urea derivatives. chemicalbook.com The choice of solvent for recrystallization is critical to obtain high purity crystals.

Table 1: Comparison of Synthetic Methods for Urea Formation

| Method | Key Reagents | Advantages | Disadvantages |

| Isocyanate-Mediated Coupling | Amine, Isocyanate | High yields, mild conditions, simple procedure commonorganicchemistry.com | Requires pre-formed or in situ generated isocyanates beilstein-journals.org |

| Phosgene-Free (Triphosgene) | Amines, Triphosgene, Base | Safer than phosgene, one-pot procedures possible mdpi.comnih.gov | Triphosgene is still a hazardous reagent commonorganicchemistry.com |

| Phosgene-Free (CDI) | Amines, CDI | Low toxicity, mild conditions, clean byproducts bohrium.comresearchgate.net | Can be more expensive than other methods |

| Oxidative Carbonylation | Amines, CO, Catalyst, Oxidant | Uses readily available CO, can be highly efficient nih.govacs.org | Requires high pressure and temperature, specialized equipment nih.gov |

| Direct Synthesis from CO₂ | Amines, CO₂, Catalyst | Utilizes a renewable and non-toxic C1 source thieme-connect.comnih.gov | Often requires high pressure and/or dehydrating agents nih.govrsc.org |

Considerations for Scalable Synthesis in Academic Research

Scaling up a synthesis from milligram to multigram or kilogram quantities, even within an academic setting, introduces a new set of challenges beyond simply using larger flasks and more reagents. The goal is to develop a process that is not only high-yielding but also safe, cost-effective, and practical with the equipment available in a typical research laboratory.

Reagent Selection and Cost: The choice of starting materials is paramount. The reaction between an amine and an isocyanate is generally efficient and atom-economical. 4-Fluorophenyl isocyanate is a commercially available reagent, but its cost and toxicity are significant considerations for large-scale work. nih.govtcichemicals.com Alternative, "greener" methods for urea synthesis are actively researched, such as those using urea or its derivatives in place of isocyanates to reduce hazards. google.com For example, a patented method describes the synthesis of diphenylurea from aniline (B41778) and urea under vacuum, which removes the toxic by-product ammonia (B1221849) as it is formed. google.com While this specific patent applies to a primary amine, the principle of seeking less hazardous reagents is a key aspect of scalable and sustainable chemistry.

Reaction Conditions:

Solvent: The choice of solvent is critical. While chloroform (B151607) is effective on a small scale, its volatility and toxicity make it less ideal for larger reactions. nih.govnih.gov Solvents like toluene, ethyl acetate, or even greener solvents would be preferable. The reaction's efficiency can be solvent-dependent; for instance, studies on the reaction of phenols with diisocyanates show that polar solvents can significantly accelerate the reaction rate.

Temperature Control: The exothermic nature of the isocyanate-amine reaction requires careful management on a larger scale. What might be a negligible temperature increase in a 50 mL flask can become a dangerous exotherm in a 5 L reactor. The use of an ice bath for cooling during the addition of the isocyanate and mechanical stirring to ensure even heat distribution becomes crucial.

Reaction Time: While small-scale reactions may be complete within hours at room temperature, larger-scale reactions might require longer times or gentle heating to ensure all starting material is consumed, which simplifies purification. nih.gov

Purification: Purification is often the bottleneck in scaling up.

Crystallization vs. Chromatography: Column chromatography, a standard purification technique in small-scale organic synthesis, is often impractical and costly for large quantities of material. Developing a procedure where the product can be purified by crystallization is highly desirable. This involves selecting a suitable solvent system from which the desired compound will crystallize in high purity upon cooling, leaving impurities behind in the mother liquor. For many diarylureas, the product conveniently precipitates from the reaction mixture, and simple washing is sufficient. nih.govprepchem.com

Byproduct Removal: A common impurity in this reaction is the symmetrical diarylurea formed from the reaction of the isocyanate with any trace amounts of water. This can be minimized by using anhydrous solvents and reagents.

Safety and Handling:

Isocyanates: Aryl isocyanates are toxic, potent lachrymators, and respiratory sensitizers. nih.govtcichemicals.com All manipulations, especially on a larger scale, must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

Reaction Monitoring: Careful monitoring of the reaction's progress using techniques like Thin Layer Chromatography (TLC) is essential to determine the point of completion and avoid unnecessary heating or extended reaction times.

By carefully considering these factors—reagent choice, reaction conditions, purification strategy, and safety—the synthesis of 3-(4-Fluorophenyl)-1,1-diphenylurea can be effectively and safely scaled up within an academic research laboratory.

Investigation of Biological Activities and Associated Molecular Mechanisms of 3 4 Fluorophenyl 1,1 Diphenylurea

Enzyme Inhibition Profiling and Mechanistic Elucidation

Carbonic Anhydrase (hCA I and II) Inhibitory Activities and Isozyme Selectivity

Research into the inhibitory effects of 3-(4-Fluorophenyl)-1,1-diphenylurea on human carbonic anhydrase (hCA) isoforms I and II has not been extensively reported in publicly available scientific literature. While numerous studies have investigated the inhibition of hCA I and II by various compounds, including fluorinated molecules and sulfonamide derivatives, specific data regarding the inhibitory potency (such as IC₅₀ or Kᵢ values) of 3-(4-Fluorophenyl)-1,1-diphenylurea against these isozymes is not available.

Studies on other structurally related compounds, such as fluorinated sulfonamides, have demonstrated significant inhibitory activity against hCA II. For instance, some fluorinated sulfonamide derivatives have been shown to be more potent inhibitors than the standard drug acetazolamide. However, the absence of a sulfonamide group in 3-(4-Fluorophenyl)-1,1-diphenylurea makes direct comparisons of inhibitory potential difficult. The inhibitory mechanism of many compounds against carbonic anhydrases involves the coordination of a zinc ion in the enzyme's active site, a role often fulfilled by a sulfonamide moiety. Lacking this functional group, any potential inhibition by 3-(4-Fluorophenyl)-1,1-diphenylurea would likely proceed through a different mechanism, which remains to be investigated.

Table 1: Carbonic Anhydrase (hCA I and II) Inhibitory Activity of 3-(4-Fluorophenyl)-1,1-diphenylurea

| Isozyme | IC₅₀ (µM) | Kᵢ (µM) | Inhibition Type |

| hCA I | Data not available | Data not available | Data not available |

| hCA II | Data not available | Data not available | Data not available |

Alpha-Glucosidase Inhibitory Activities and Mechanism of Action

Derivatives of 1,3-diphenylurea (B7728601) have emerged as a promising class of α-glucosidase inhibitors, which are important therapeutic targets for managing type 2 diabetes mellitus. These inhibitors function by delaying carbohydrate digestion and subsequently reducing postprandial hyperglycemia.

Recent studies have synthesized and evaluated a series of Schiff base derivatives of 1,3-diphenylurea for their anti-diabetic potential by targeting the α-glucosidase enzyme. nih.gov These compounds have demonstrated significant inhibitory potential, with some derivatives exhibiting much higher potency than the standard drug, acarbose. nih.gov For instance, a related compound, 1-(2-{[((1-Bromonaphthalen-2-yl)methylene)amino]}phenyl)-3-(4-fluorophenyl)urea, was identified as a potent inhibitor. nih.gov

Kinetic analyses of highly potent 1,3-diphenylurea derivatives have revealed a competitive mode of inhibition. nih.gov This suggests that these compounds bind to the active site of α-glucosidase, competing with the natural substrate. Molecular docking studies have further elucidated the binding interactions, showing that key residues within the enzyme's active site play a crucial role in stabilizing the inhibitor-enzyme complex. nih.gov The urea (B33335) moiety of these derivatives is often involved in forming hydrogen bonds with amino acid residues in the active site. nih.gov

While direct kinetic data for 3-(4-Fluorophenyl)-1,1-diphenylurea is not explicitly detailed in the reviewed literature, the strong performance of its derivatives strongly suggests its potential as an α-glucosidase inhibitor.

Table 2: Alpha-Glucosidase Inhibitory Activity of 3-(4-Fluorophenyl)-1,1-diphenylurea Derivatives

| Compound | IC₅₀ (µM) | Kᵢ (µM) | Mechanism of Action |

| 1,3-diphenylurea derivatives | 2.49–37.16 nih.gov | 3.96 ± 0.0048 (for compound 5h) nih.gov | Competitive nih.gov |

| 3-(4-Fluorophenyl)-1,1-diphenylurea | Data not available | Data not available | Data not available |

Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition and Immunomodulatory Potential

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine (B1673888) pathway, which is involved in tryptophan metabolism. Its role in immune evasion by tumors has made it a significant target for cancer immunotherapy. The inhibition of IDO1 can help to reverse the immunosuppressive tumor microenvironment. nih.govnih.gov

Phenylurea derivatives have been investigated as potential IDO1 inhibitors. nih.gov Studies have shown that certain phenyl urea derivatives can exhibit potent IDO1 inhibition, with some compounds demonstrating IC₅₀ values in the sub-micromolar range. nih.gov The mechanism of action involves the binding of these inhibitors to the heme-containing active site of the IDO1 enzyme. nih.gov

While specific inhibitory data for 3-(4-Fluorophenyl)-1,1-diphenylurea against IDO1 is not available in the reviewed literature, the established activity of the phenylurea scaffold suggests that it could be a promising candidate for further investigation as an IDO1 inhibitor with immunomodulatory potential. The development of such inhibitors is crucial for advancing cancer immunotherapy strategies. nih.gov

Table 3: IDO1 Inhibitory Activity of Phenyl Urea Derivatives

| Compound | IC₅₀ (µM) | Target |

| Phenyl urea derivatives (i12, i23, i24) | 0.1–0.6 nih.gov | IDO1 nih.gov |

| 3-(4-Fluorophenyl)-1,1-diphenylurea | Data not available | Data not available |

Cytochrome P450 Enzyme Interaction and Inhibition Characteristics

Cytochrome P450 (CYP) enzymes are a superfamily of proteins crucial for the metabolism of a wide array of xenobiotics, including many pharmaceutical drugs. nih.gov Inhibition of these enzymes can lead to significant drug-drug interactions. nih.gov The major human CYP enzymes involved in drug metabolism include CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2.

The interaction of 3-(4-Fluorophenyl)-1,1-diphenylurea with CYP enzymes has not been specifically documented in the available literature. Assessing the inhibitory potential of a new chemical entity against various CYP isoforms is a standard procedure in drug development to predict potential adverse drug interactions. nih.gov This is typically done using in vitro assays with specific probe substrates for each CYP isoform. nih.gov

Given that many drugs are metabolized by CYP3A4, this isoform is of particular interest. The inhibition of CYP3A4 can occur through various mechanisms, including competitive, non-competitive, and mechanism-based inhibition. nih.gov Without experimental data, it is not possible to determine the inhibitory characteristics of 3-(4-Fluorophenyl)-1,1-diphenylurea on cytochrome P450 enzymes.

Table 4: Cytochrome P450 Enzyme Inhibition by 3-(4-Fluorophenyl)-1,1-diphenylurea

| CYP Isoform | Inhibition (IC₅₀, µM) | Inhibition Type |

| CYP1A2 | Data not available | Data not available |

| CYP2C9 | Data not available | Data not available |

| CYP2C19 | Data not available | Data not available |

| CYP2D6 | Data not available | Data not available |

| CYP3A4 | Data not available | Data not available |

Epoxide Hydrolase Inhibition in Biological Systems

Soluble epoxide hydrolase (sEH) is an enzyme that plays a role in the metabolism of epoxy fatty acids, which are signaling molecules involved in the regulation of blood pressure, inflammation, and pain. Inhibition of sEH has been identified as a promising therapeutic strategy for various conditions, including hypertension and inflammatory pain.

The 1,3-disubstituted urea moiety is a well-established pharmacophore for potent sEH inhibitors. This structural feature allows these compounds to act as competitive inhibitors by mimicking the transition state of epoxide hydrolysis in the enzyme's active site. Numerous synthetic urea-based compounds have been developed as highly potent sEH inhibitors. For example, 1-(1-(Cyclopropanecarbonyl) piperidin-4-yl)-3-(4-(trifluoromethoxy) phenyl) urea (TPCU) is a potent synthetic sEH inhibitor.

While specific inhibitory data for 3-(4-Fluorophenyl)-1,1-diphenylurea against sEH is not directly available, the presence of the 1,3-diphenylurea scaffold strongly suggests that it is likely to exhibit inhibitory activity against this enzyme. The lipophilic substitutions on the urea are known to influence the potency of inhibition.

Table 5: Soluble Epoxide Hydrolase (sEH) Inhibitory Activity of Urea-Based Compounds

| Compound | IC₅₀ (nM) | Kᵢ (nM) | Enzyme Source |

| 1,3-bis(4-methoxybenzyl)urea (MMU) | 92 | 54 | Human recombinant sEH |

| 3-(4-Fluorophenyl)-1,1-diphenylurea | Data not available | Data not available | Data not available |

Aromatase Enzyme Inhibitory Investigations

Aromatase (CYP19A1) is a cytochrome P450 enzyme that catalyzes the final and rate-limiting step in estrogen biosynthesis. It is a key target for the treatment of hormone-dependent breast cancer. Aromatase inhibitors are classified as either steroidal (Type I) or non-steroidal (Type II), with the latter binding reversibly to the enzyme's active site.

The investigation of 3-(4-Fluorophenyl)-1,1-diphenylurea as an aromatase inhibitor has not been reported in the reviewed scientific literature. While various classes of compounds, including those with triazole and imidazole (B134444) moieties, have been extensively studied as non-steroidal aromatase inhibitors, there is no specific information on the activity of diphenylurea derivatives.

Studies on other classes of compounds, such as 3-alkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones, have identified potent aromatase inhibitors. However, the structural differences between these compounds and 3-(4-Fluorophenyl)-1,1-diphenylurea make it difficult to predict its potential inhibitory activity against aromatase without direct experimental evaluation.

Table 6: Aromatase (CYP19A1) Inhibitory Investigations of 3-(4-Fluorophenyl)-1,1-diphenylurea

| Compound | IC₅₀ (nM) | Inhibition Type |

| 3-(4-Fluorophenyl)-1,1-diphenylurea | Data not available | Data not available |

Exploration of Other Potential Enzyme Targets for 3-(4-Fluorophenyl)-1,1-diphenylurea

While the primary targets of many urea-based compounds are well-documented, research into derivatives of 3-(4-Fluorophenyl)-1,1-diphenylurea has unveiled interactions with other significant enzyme systems.

Notably, derivatives of 1,3-diphenylurea have been identified as potential inhibitors of α-glucosidase , an enzyme crucial for carbohydrate metabolism. nih.govnih.gov Schiff base derivatives of 1,3-diphenylurea have demonstrated potent inhibition of α-glucosidase, suggesting a role in managing type II diabetes mellitus. nih.govnih.gov For instance, (E)-1-(4-fluorophenyl)-3-(2-((2-hydroxy-3-methoxybenzylidene) amino) phenyl) urea and related compounds showed significant inhibitory activity. nih.gov Molecular docking studies of these derivatives indicate that their interaction with key residues like Glu277 and Asn350 within the enzyme's active site is crucial for their inhibitory effect. nih.gov

Another enzyme target identified for related structures is aromatase , which is pivotal in estrogen biosynthesis and a key target in breast cancer therapy. nih.govrsc.org Specifically, novel 1-(4-(benzamido)phenyl)-3-arylurea derivatives have been designed and evaluated as potential aromatase inhibitors. nih.govrsc.org Molecular docking studies of these compounds against the aromatase enzyme have elucidated their binding modes, with one promising derivative showing a binding energy of -8.6 kcal/mol and interactions with ALA306 and THR310 residues. nih.govrsc.org

Furthermore, in silico studies on N-benzoyl-N'-(4-fluorophenyl) thiourea (B124793) derivatives, which share a similar structural motif, have pointed towards the inhibition of Sirtuin-1 (SIRT1) . rjptonline.org SIRT1 is an enzyme involved in cell cycle regulation, and its inhibition can lead to the overexpression of the p53 tumor suppressor gene. rjptonline.org

Anticancer Research Applications and Cellular Pathway Modulation

The diphenylurea scaffold is a key feature in several approved anticancer drugs, and derivatives of 3-(4-Fluorophenyl)-1,1-diphenylurea have been extensively studied for their potential in oncology.

Inhibition of Cellular Signaling Transduction Pathways (e.g., RAS-RAF-MEK-ERK, PI3K-Akt-mTOR)

The aberrant activation of signaling pathways like RAS-RAF-MEK-ERK and PI3K-Akt-mTOR is a hallmark of many cancers. nih.govnih.govnih.gov The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that transmits signals from cell surface receptors to the nucleus, regulating processes like cell proliferation and differentiation. wikipedia.orgyoutube.com Similarly, the PI3K-Akt-mTOR pathway is a highly conserved network that promotes cell survival, growth, and cell cycle progression. nih.govwikipedia.orgnih.govyoutube.com

Derivatives of 1,3-diphenylurea have shown the ability to interfere with these pathways. For example, a series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives were designed as potential BRAF inhibitors , a key kinase in the RAS-RAF-MEK-ERK pathway. nih.gov Molecular modeling simulated the binding of these compounds to the BRAF protein, highlighting hydrogen bond interactions with amino acid residues. nih.gov Other research has indicated that certain diphenylurea derivatives can inhibit the PI3K/Akt/mTOR signaling pathway, which is frequently implicated in cancer cell growth and drug resistance. rjptonline.org

Targeting Receptor Tyrosine Kinases (e.g., VEGFRs, PDGFRs, EGFRs)

Receptor tyrosine kinases (RTKs) are crucial mediators of cellular signaling that, when dysregulated, can drive tumor growth, angiogenesis, and metastasis. nih.govaltmeyers.org Several diphenylurea-containing compounds have been developed as multi-RTK inhibitors.

Research has demonstrated that aryl pyridine (B92270) derivatives appended with a 1,3-diphenylurea scaffold can act as potent dual inhibitors of VEGFR-2 and c-MET . nih.gov These receptors are key drivers of angiogenesis and tumor progression. The synthesized compounds exhibited strong inhibitory activity with IC50 values in the nanomolar range against both c-MET (as low as 18 nM) and VEGFR-2 (as low as 24 nM). nih.gov Additionally, molecular docking studies of 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea analogs have shown potential binding and inhibition of the Epidermal Growth Factor Receptor (EGFR) . mdpi.com The docking scores for these compounds against EGFR ranged from -6.363 to -7.565 kcal/mol. mdpi.com Other studies have identified N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of the class III RTK subfamily, which includes PDGFR. researchgate.net

Impact on Cancer Cell Proliferation and Viability in Preclinical Models

Numerous preclinical studies have demonstrated the antiproliferative effects of 3-(4-Fluorophenyl)-1,1-diphenylurea derivatives across a wide range of cancer cell lines.

For instance, 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives displayed broad-spectrum antiproliferative activity against the NCI-60 human cancer cell line panel. nih.govresearchgate.net Two compounds from this series, 5a and 5d, were particularly potent, with IC50 values ranging from 1.25 to 8.44 µM and 1.26 to 3.75 µM, respectively, across multiple cell lines. nih.gov In another study, 1-(4-(benzamido)phenyl)-3-arylurea derivatives showed significant cytotoxicity, with one compound exhibiting GI50 values between 11.35 µM and 15.77 µM against various cancer cell lines including renal, lung, and breast cancer. nih.govrsc.org Furthermore, 1-(4-Bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)urea, a related analog, showed significant growth inhibition against several cancer cell lines, including EKVX (non-small cell lung), CAKI-1 (renal), and MCF7 (breast). mdpi.com

Table 1: In Vitro Anticancer Activity of 3-(4-Fluorophenyl)-1,1-diphenylurea Derivatives

| Compound Derivative | Cancer Cell Line | Activity Metric | Value (µM) | Source |

|---|---|---|---|---|

| 1-Aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea (7u) | A549 (Lung) | IC50 | 2.39 ± 0.10 | nih.gov |

| 1-Aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea (7u) | HCT-116 (Colon) | IC50 | 3.90 ± 0.33 | nih.gov |

| 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea (5a) | KM12 (Colon) | IC50 | 1.25 | nih.gov |

| 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea (5a) | SNB-75 (CNS) | IC50 | 1.26 | nih.gov |

| 1-(4-(Benzamido)phenyl)-3-arylurea (6g) | A-498 (Renal) | GI50 | 14.46 | nih.govrsc.org |

| 1-(4-(Benzamido)phenyl)-3-arylurea (6g) | MDA-MB-231 (Breast) | GI50 | 11.35 | nih.govrsc.org |

| 1,3,4-Oxadiazole (B1194373) derivative (8e) | MCF-7 (Breast) | IC50 | 2.18 | nih.gov |

| 1,3,4-Oxadiazole derivative (8e) | HCT116 (Colorectal) | IC50 | 7.49 | nih.gov |

Investigation of Anticancer Mechanisms through Molecular Interactions

The anticancer effects of diphenylurea derivatives are underpinned by specific molecular interactions that can trigger cell death and inhibit tumor growth. Molecular docking studies have been instrumental in elucidating these mechanisms.

One proposed mechanism is the induction of apoptosis . For instance, 1,3-diphenylurea appended aryl pyridine derivatives have been shown to induce apoptosis in MCF-7 breast cancer cells through the inhibition of c-MET and VEGFR-2. nih.gov Another important mechanism is the inhibition of key enzymes in cancer progression. As mentioned, docking studies have shown that derivatives can bind to the ATP-binding site of kinases like EGFR and BRAF , as well as other enzymes like aromatase and SIRT1 . nih.govrsc.orgrjptonline.orgnih.govmdpi.com

Furthermore, some derivatives are believed to exert their anticancer effects by targeting the microtubule network. Novel 1,3,4-oxadiazole derivatives containing a fluorophenyl moiety have been investigated as potential tubulin inhibitors , which disrupts cell division and leads to cell death. nih.gov

Antimicrobial Efficacy Assessments

Beyond anticancer applications, the diphenylurea scaffold has shown promise as a source of new antimicrobial agents. Research has focused on the activity of these compounds against drug-resistant bacteria.

Specifically, a series of 3-(4,5-diaryl-1H-imidazol-2-yl)-1H-indole derivatives, which incorporate a bis(4-fluorophenyl)imidazole moiety, have demonstrated potent activity against strains of Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The most active compound in this series inhibited the growth of all tested Gram-positive strains, which also included vancomycin-resistant Enterococcus faecalis and Enterococcus faecium. nih.gov However, it showed no activity against Gram-negative bacteria. nih.gov The determination of antibacterial activity and minimum inhibitory concentration (MIC) for such compounds is often performed using methods like the resazurin-based turbidometric assay. nih.gov

Antibacterial Activities against Gram-Positive and Gram-Negative Strains

Diphenylurea derivatives have demonstrated notable antibacterial properties, particularly against Gram-positive bacteria. Research into a series of these compounds revealed significant efficacy against clinically relevant strains, including methicillin-sensitive Staphylococcus aureus (MSSA), methicillin-resistant S. aureus (MRSA), and vancomycin-resistant S. aureus (VRSA). nih.gov Notably, the antibacterial effect extended to linezolid-resistant and vancomycin-resistant staphylococcal strains, suggesting a mechanism of action distinct from these existing antibiotics. nih.gov

Table 1: Antibacterial Activity of Diphenylurea Derivatives

| Compound Type | Bacterial Strain(s) | Key Findings |

|---|---|---|

| Diphenylurea derivatives | MRSA, MSSA, VRSA, Vancomycin-resistant Enterococcus faecalis and Enterococcus faecium | Potent activity with MIC values as low as 0.5 µg/mL; activity against resistant strains suggests a novel mechanism. nih.gov |

| 1,6-diphenylnaphthalenes | S. aureus, E. faecalis | Significant antibacterial activity observed for certain derivatives. nih.gov |

| Substituted propanamides | Gram-positive and Gram-negative bacteria | Some derivatives and their salts demonstrated high antibacterial activity. researchgate.netresearchgate.net |

Antifungal Activities

The investigation into the antifungal properties of 3-(4-Fluorophenyl)-1,1-diphenylurea and its close analogs is an area of emerging research. While a broad range of biological effects, including antibacterial and antiviral activities, have been attributed to the broader class of dihydropyrimidinones which share a core structural motif, specific data on the antifungal efficacy of this particular compound is not extensively detailed in the provided context. mdpi.com Some related synthesized compounds were tested against C. albicans and A. niger, but did not show any activity. researchgate.net

Antiviral Activities, Including Specific Viral Targets (e.g., SARS-CoV-2 Spike Protein)

Derivatives of 1,3-diphenylurea (DPU) have been identified as a new class of endocytosis inhibitors with potent antiviral activity against both Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) and Influenza A Virus (IAV). nih.gov These compounds have been shown to robustly inhibit the entry and replication of various strains of both viruses in vitro and in vivo without significant cytotoxicity. nih.gov The mechanism of action involves the disruption of cellular entry, with a significant impact on clathrin-mediated endocytosis, a pathway utilized by both SARS-CoV-2 and IAV. nih.gov Specifically, treatment with these diphenylurea derivatives has been found to inhibit the internalization of the SARS-CoV-2 spike protein. nih.gov Furthermore, the ribonucleoside analog 4'-Fluorouridine has demonstrated broad-spectrum antiviral activity, effectively blocking the replication of respiratory syncytial virus (RSV) and SARS-CoV-2. nih.gov

Anti-Tuberculosis Potential

The urea scaffold has been a subject of interest in the development of anti-tuberculosis agents. While specific studies on 3-(4-Fluorophenyl)-1,1-diphenylurea are not detailed, research on related urea derivatives has shown promise. drugbank.com For instance, a different compound, 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol, has demonstrated notable anti-tuberculosis activity against both the H37Rv and multidrug-resistant (MDR) strains of Mycobacterium tuberculosis (MTB). nih.gov Structure-activity relationship studies of other urea derivatives have identified compounds with significant anti-tuberculosis effects. drugbank.com The discovery of 1,3-diarylpyrazolyl-acylsulfonamides as potent anti-tuberculosis agents targeting cell wall biosynthesis further highlights the potential of related chemical structures in combating MTB. nih.gov

Other Emerging Biological Activities and Therapeutic Explorations

Anti-inflammatory Properties

The anti-inflammatory potential of urea derivatives has been an area of active investigation. For instance, 1,3-bis(p-hydroxyphenyl)urea has demonstrated anti-inflammatory activity in animal models, comparable to the effects of diclofenac (B195802) sodium. f1000research.com This compound was shown to reduce inflammation and neutrophil counts. f1000research.com Similarly, certain dihydropyridine (B1217469) derivatives have exhibited significant anti-inflammatory effects by reducing the production of pro-inflammatory mediators like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), while increasing the secretion of the anti-inflammatory mediator IL-10. nih.gov These findings suggest a potential for these compounds to repolarize the macrophage response towards an anti-inflammatory profile. nih.gov The broader class of dihydropyrimidinones has also been associated with anti-inflammatory activities. mdpi.com

Allosteric Modulation of Receptor Systems (e.g., Cannabinoid CB1 Receptor)

Diphenylurea derivatives have emerged as significant allosteric modulators of the cannabinoid CB1 receptor. nih.govacs.org Allosteric modulators offer a novel therapeutic approach by binding to a site on the receptor that is distinct from the primary (orthosteric) binding site, which can lead to a more nuanced modulation of receptor activity and potentially improved safety profiles. nih.govnih.gov

Specifically, diarylurea compounds derived from PSNCBAM-1 have been shown to act as allosteric modulators of the CB1 receptor. nih.govacs.org These compounds can enhance the binding of CB1 receptor agonists while inhibiting agonist-induced intracellular signaling pathways. nih.gov Structure-activity relationship studies have revealed the importance of specific chemical features for this allosteric modulatory activity. For example, the presence of a fluoro substituent at the 4-position of the phenyl ring, as seen in 3-(4-Chlorophenyl)-1-[3-(4-fluorophenyl)phenyl]urea, contributes to excellent activity. nih.gov The removal of certain moieties, such as the pyrrolidinyl group, can result in smaller, more lipophilic molecules that may have better potential for crossing the blood-brain barrier. nih.gov

Structure Activity Relationship Sar Investigations of 3 4 Fluorophenyl 1,1 Diphenylurea Analogues

Systematic Modification of the 4-Fluorophenyl Moiety and its Impact on Biological Activity

The N-aryl ring is a common feature in many biologically active urea (B33335) derivatives. Modifications to this ring, such as the position and nature of substituents, can dramatically influence potency and selectivity. In the case of the 4-fluorophenyl group, the fluorine atom plays a significant role.

In studies of N-arylanthranilic acids, which are bioisosteres of some urea derivatives, the position of substituents on the N-aryl ring leads to varying results depending on the assay. For instance, in an anti-inflammatory assay, the order of activity for monosubstitution was generally 3' > 2' > 4'. pharmacy180.com Specifically, a trifluoromethyl (CF₃) group was found to be particularly potent. pharmacy180.com In a different series of 1,3-disubstituted ureas designed as potential inhibitors of RNA viruses and human soluble epoxide hydrolase (sEH), the placement of halogen substituents on the phenyl ring significantly affected the compound's physical properties, such as its melting point, which can influence bioavailability. For example, moving a fluorine substituent from the 3-position to the 4-position decreased the melting point by 14°C. nih.gov The presence of two fluorine substituents generally resulted in a lower melting point compared to mono-fluorinated analogues. nih.gov

The introduction of a fluorine atom can alter a molecule's metabolic stability, lipophilicity, and binding interactions (such as hydrogen bonding or dipole interactions). In the context of 3-(4-fluorophenyl)-1,1-diphenylurea, it is hypothesized that the 4-fluoro substituent engages in specific interactions within the target's binding pocket. Systematic replacement of the 4-fluoro group with other halogens (Cl, Br), small alkyl groups (CH₃), or hydrogen would be a classical medicinal chemistry approach to probe this interaction. A shift in potency following these modifications would indicate whether a hydrogen bond acceptor, a certain level of lipophilicity, or steric bulk is preferred at this position.

Influence of Substituents on the 1,1-Diphenylurea (B1616831) Core on Target Interaction and Potency

The 1,1-diphenylurea core, where two phenyl groups are attached to the same nitrogen atom, is a distinct structural feature. Direct SAR studies focusing on the modification of these two phenyl rings in a trisubstituted urea like 3-(4-fluorophenyl)-1,1-diphenylurea are scarce. However, insights can be drawn from the vast research on 1,3-diphenylurea (B7728601) derivatives, where the phenyl groups are on opposite nitrogen atoms.

In many diaryl urea series, such as those investigated as kinase inhibitors, substituents on the phenyl rings are critical for activity. These substituents can occupy specific sub-pockets in the enzyme's active site, forming key hydrogen bonds, van der Waals interactions, or hydrophobic interactions. For instance, in a series of N-aryl-N'-pyrazinylurea Chk1 inhibitors, modifications on the phenyl ring at the R2, R4, and R5 positions led to compounds with enzymatic activity in the nanomolar range. nih.gov

In another study on α-glucosidase inhibitors, bulky or steric groups on one of the phenyl rings were found to alter the compound's conformation, directing it towards the entrance of the active site rather than the core, which in some cases decreased inhibitory potential. nih.gov This highlights that not only the electronic nature but also the size and position of substituents on the diphenyl core are critical for optimal interaction with the biological target.

For the 1,1-diphenylurea moiety, the two phenyl rings create a bulky, hydrophobic region. It is plausible that these rings fit into a large hydrophobic pocket on the target protein. Introducing substituents onto these rings could serve several purposes:

To probe for extra binding interactions: Small polar groups (e.g., -OH, -NH₂) could pick up additional hydrogen bonds.

To modulate solubility and physicochemical properties: Introducing polar groups could enhance solubility, while extending hydrophobic groups could alter ADME (absorption, distribution, metabolism, and excretion) properties.

To alter conformation: Substituents could force the two phenyl rings into a specific, more biologically active conformation.

A systematic approach would involve placing various electronic and steric groups (e.g., -Cl, -CH₃, -OCH₃) at the ortho, meta, and para positions of one or both phenyl rings of the 1,1-diphenyl core to map the steric and electronic requirements of the binding site.

Elucidating the Role of the Urea Linkage in Ligand-Target Binding

The urea linkage (-NH-CO-N<) is a privileged structural motif in medicinal chemistry, primarily due to its ability to act as a rigid and effective hydrogen bond donor and acceptor. The two N-H groups can act as hydrogen bond donors, while the carbonyl oxygen is a strong hydrogen bond acceptor. This allows the urea moiety to form a tight, often bidentate, hydrogen bond network with amino acid residues (like aspartate, glutamate, or asparagine) in a protein's active site, anchoring the ligand in a specific orientation. nih.gov

In numerous kinase inhibitors, the diaryl urea structure is essential for binding to the "hinge region" of the kinase domain, a conserved sequence of amino acids that connects the N- and C-lobes of the enzyme. This interaction locks the inhibitor in place, preventing the conformational changes required for kinase activity.

The substitution pattern on the urea nitrogens plays a critical role in its conformational preferences. chemsrc.com Symmetrically substituted N,N'-diphenylureas generally adopt a trans,trans conformation. However, the introduction of further substituents, such as in 3-(4-fluorophenyl)-1,1-diphenylurea, disrupts this symmetry and can influence the planarity and rotational barriers of the molecule, thereby affecting its binding mode. chemsrc.com Breaking the urea symmetry by N-alkylation has been used as a strategy to disrupt crystal packing and improve properties like solubility. chemsrc.com

Studies comparing the urea linker to its isosteres, such as thiourea (B124793), carbamate, or amides, often reveal the superiority of the urea group for specific targets, underscoring its unique electronic and geometric properties for optimal ligand-target binding. The analysis of protein-ligand interactions often reveals that the urea group's ability to satisfy key hydrogen bonding requirements is the linchpin of the compound's entire binding affinity. researchgate.net

Conformational Analysis and its Correlation with Bioactivity Profiles

The three-dimensional shape (conformation) of a drug molecule is crucial for its biological activity, as it must fit precisely into its target's binding site. For flexible molecules like diphenylurea derivatives, multiple conformations can exist in solution, but typically only one, the "bioactive conformation," is responsible for its therapeutic effect.

Theoretical and spectroscopic studies on N,N'-diphenylurea (the 1,3-isomer) show a preference for trans-trans and cis-trans conformations in the gas phase, while the trans-trans conformer is predominant in solution. nih.gov The addition of methyl groups to the nitrogen atoms, creating N,N'-dimethyl-N,N'-diphenylurea, shifts the preference towards a cis-cis conformation. nih.gov This demonstrates that substitution directly on the urea nitrogens has a profound impact on the molecule's preferred shape.

Conformational analyses of α-glucosidase inhibitors revealed that bulky substituents could induce conformational changes that prevent the molecule from fitting properly into the hydrophobic pockets of the active site, thereby reducing activity. nih.gov This illustrates a direct link between a compound's accessible conformations and its biological efficacy. The design of potent inhibitors often involves creating molecules that are pre-organized into the bioactive conformation, reducing the entropic penalty of binding.

Comparative SAR Studies with Other N-Substituted Urea Derivatives

Comparing the SAR of 3-(4-fluorophenyl)-1,1-diphenylurea analogues with other classes of N-substituted ureas provides a broader context for understanding its potential biological activities. Urea derivatives have been explored for a wide range of therapeutic targets.

Table 1: Biological Activities of Various N-Substituted Urea Derivatives

| Compound Class | Target/Activity | Key SAR Findings | Reference |

|---|---|---|---|

| 1-Aryl-3-(5-cyanopyrazin-2-yl)ureas | Chk1 Kinase Inhibition | Substitutions on the phenyl ring at R4, and to a lesser extent R2 and R5, were critical for potent enzymatic activity. | nih.gov |

| 1,3-Diphenylurea Schiff Bases | α-Glucosidase Inhibition | A phenyl ring at R1 displayed potent activity (IC₅₀ = 2.14 µM). Positional changes of substituents from ortho to para on the R2 benzyl (B1604629) ring suppressed activity. | nih.gov |

| Alkynyl Diphenylurea Derivatives | Antibacterial (Anti-MRSA) | Compounds with open-chain and branched substituents showed potent activity (MICs 0.5-8 µg/mL). Aromatic substituents also led to high potency (MIC = 0.5 µg/mL). | nih.gov |

This table is interactive and can be sorted by column.

From these comparative studies, several themes emerge:

Target Specificity: The substitution patterns required for activity are highly dependent on the specific biological target. A pattern that is optimal for a kinase inhibitor may be detrimental for an antibacterial agent.

Role of Lipophilicity and Bulk: In many series, particularly those targeting enzymes, a balance of lipophilicity is key. For anti-tuberculosis agents, bulky aliphatic rings on one side of the urea and an aryl ring on the other was a favored arrangement.

Linker Importance: In hybrid molecules, such as the diphenylurea-triazoles, the nature and length of the linker connecting the two key pharmacophores significantly impact activity.

The 1,1-diphenylurea scaffold of the title compound is less common than the 1,3-diphenylurea structure found in many inhibitors like sorafenib. This suggests that its biological profile may be distinct, potentially offering a different selectivity profile against various targets.

Computational and in Silico Research Methodologies Applied to 3 4 Fluorophenyl 1,1 Diphenylurea

Molecular Docking Simulations for Ligand-Protein Interaction Prediction

Molecular docking is a cornerstone of computational drug design, utilized to predict the preferred orientation of a ligand when bound to a target protein. For derivatives of 3-(4-Fluorophenyl)-1,1-diphenylurea, docking studies have been instrumental in identifying potential biological targets and understanding the structural basis of their activity.

Molecular docking simulations of diphenylurea derivatives reveal common binding patterns crucial for their biological activity. The urea (B33335) moiety is a key pharmacophoric feature, frequently forming hydrogen bonds with amino acid residues in the active site of target proteins. For instance, in studies of 1,3-diphenylurea (B7728601) Schiff base derivatives as α-glucosidase inhibitors, the urea group was found to form hydrogen bonds with the side chain of residues like Asp352. The docking results indicated that residues such as Glu277 and Asn350 play a significant role in stabilizing these compounds within the enzyme's active site.

Similarly, in the investigation of 1,3-diphenylurea appended aryl pyridine (B92270) derivatives as inhibitors of c-MET and VEGFR-2 kinases, docking studies showed that the most promising compound was deeply buried within the active sites of these receptors. Specifically, it formed two critical hydrogen bonds with the backbone of Asp1046 and the side chain of Glu885 in the VEGFR-2 active site. The phenyl rings of the diphenylurea scaffold typically engage in hydrophobic interactions with nonpolar residues, further anchoring the ligand in the binding pocket. For example, in studies targeting the estrogen receptor, diphenylurea derivatives were predicted to bind effectively within the receptor's binding domain.

A primary goal of molecular docking is to predict the binding affinity of a ligand for its target, often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). These predictions help prioritize compounds for synthesis and experimental testing. For a series of 1,3-diphenylurea Schiff base derivatives targeting α-glucosidase, the predicted binding affinities correlated with potent inhibitory activities, with IC50 values ranging from 2.14 to 115 µM.

In another study, new 1,3-diphenylurea appended aryl pyridine derivatives were identified as potent dual inhibitors of c-MET and VEGFR-2. The most active compound, APPU2n, exhibited IC50 values of 18 nM against c-MET and 24 nM against VEGFR-2, showcasing its high predicted and experimentally confirmed affinity. The cytotoxic effects of these compounds against cancer cell lines like MCF-7 and PC-3 also showed a strong correlation, with the most potent derivatives displaying IC50 values in the low micromolar and even nanomolar range.

Table 1: Predicted and Experimental Binding Affinities of Selected Diphenylurea Derivatives

| Compound Class | Target Enzyme | Predicted Activity Range (IC50) | Reference |

|---|---|---|---|

| 1,3-Diphenylurea Schiff Bases | α-Glucosidase | 2.14–115 µM | |

| 1,3-Diphenylurea Aryl Pyridines | c-MET | 18 nM - 170 nM | |

| 1,3-Diphenylurea Aryl Pyridines | VEGFR-2 | 24 nM - 320 nM | |

| 1,3-Diphenylurea Aryl Pyridines | MCF-7 Cells | 0.76 µM – 21.5 µM |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Complex Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the complex over time. MD simulations are used to assess the conformational changes of both the ligand and the protein, ensuring that the predicted binding mode is stable. By simulating the movements of atoms and molecules, MD can confirm the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, identified in docking studies. The stability of the ligand-protein complex is often evaluated by calculating the root-mean-square deviation (RMSD) of the atomic positions over the course of the simulation. A stable RMSD value suggests that the ligand remains securely bound in the active site.

Quantum Chemical Calculations (e.g., HOMO-LUMO Energy Levels, Electron Affinity, Dipole Moments)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules like 3-(4-Fluorophenyl)-1,1-diphenylurea. These calculations provide insights into the molecule's reactivity, stability, and intermolecular interactions.

Key parameters derived from these calculations include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital): The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's chemical stability and reactivity. A large energy gap suggests high stability and low reactivity.

Electron Affinity: This parameter quantifies the energy change when an electron is added to a neutral atom or molecule to form a negative ion, indicating its propensity to accept electrons.

Table 2: Computed Physicochemical Properties for 3-(4-Fluorophenyl)-1,1-diphenylurea

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C19H15FN2O | |

| Molar Mass | 306.33 g/mol |

Pharmacophore Modeling and Virtual Screening Approaches for Analogue Design

Pharmacophore modeling is a powerful technique used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that a molecule must possess to bind to a specific biological target. A pharmacophore model can be generated based on the structure of a known active ligand bound to its target or from a set of active compounds.

Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases in a process called virtual screening. This approach allows for the rapid identification of new and structurally diverse molecules that are likely to be active against the target of interest. For diphenylurea derivatives, this methodology is crucial for designing new analogues with improved potency, selectivity, or pharmacokinetic properties. By identifying novel scaffolds that match the pharmacophore, researchers can expand the chemical space around the original lead compound.

In Silico Approaches for Predicting and Characterizing Mechanisms of Action

In silico methods are increasingly used to predict and characterize a compound's mechanism of action (MOA). By docking a molecule against a panel of different biological targets, researchers can generate a target interaction profile, suggesting potential primary targets and off-targets. This approach helps in understanding the polypharmacology of a compound—its ability to interact with multiple targets—which can be responsible for both its therapeutic efficacy and potential side effects.

For diphenylurea derivatives, in silico studies have been used to predict their MOA in cancer therapy. For example, by showing that certain derivatives bind to the estrogen receptor, computational analyses suggest a potential mechanism for their use in treating estrogen receptor-positive breast cancer. Furthermore, predictions of effects on cellular processes like autophagy can be made. In silico screening and molecular docking are powerful tools for identifying potential drug candidates and formulating hypotheses about their biological functions that can then be validated through experimental assays.

Future Research Directions and Advanced Methodologies for 3 4 Fluorophenyl 1,1 Diphenylurea

Rational Design and Synthesis of Next-Generation Analogues with Enhanced Selectivity and Potency

The rational design of next-generation analogues of 3-(4-Fluorophenyl)-1,1-diphenylurea will be pivotal in optimizing its pharmacological profile. This approach hinges on a deep understanding of its structure-activity relationships (SAR). researchgate.net Future studies should focus on systematic modifications of the phenyl rings and the urea (B33335) linkage to enhance potency and selectivity towards specific biological targets.

Key areas for exploration in the rational design of novel analogues include:

Substitution on the Phenyl Rings: Introducing a variety of substituents (e.g., electron-donating, electron-withdrawing, and sterically bulky groups) on the three phenyl rings can profoundly influence the compound's electronic and steric properties, thereby affecting its binding affinity and selectivity for target proteins. researchgate.net

Bioisosteric Replacement: Replacing one or more of the phenyl rings with other aromatic or heteroaromatic systems could lead to improved pharmacokinetic properties and novel biological activities.

Conformational Constraints: Introducing structural modifications that restrict the rotational freedom of the molecule could lock it into a bioactive conformation, leading to enhanced potency.

The synthesis of these rationally designed analogues will necessitate the use of modern and efficient synthetic methodologies. While traditional methods for urea synthesis often involve hazardous reagents like phosgene (B1210022), future efforts should prioritize greener and more sustainable approaches. semanticscholar.org

Table 1: Potential Synthetic Strategies for Novel Analogues

| Strategy | Description | Key Advantages |

| Catalyst-free Synthesis from COS and Amines | A mild and highly selective method for creating unsymmetrical ureas. rsc.org | Avoids toxic catalysts and reagents, high selectivity. |

| Improved Synthesis via Carbamates | An efficient, cost-effective, and environmentally friendly method that avoids hazardous reagents like phosgene and isocyanates. thieme-connect.comthieme-connect.com | Operationally simple, scalable, and benign. |

| Metal-Free Synthesis from CO2 and Amines | Utilizes carbon dioxide as a renewable C1 source for the synthesis of unsymmetrical ureas. semanticscholar.orgresearchgate.net | Utilizes a greenhouse gas as a feedstock, mild reaction conditions. |

Exploration of Novel Biological Targets through High-Throughput Screening and Phenotypic Assays

Identifying the biological targets of 3-(4-Fluorophenyl)-1,1-diphenylurea is a critical step in elucidating its mechanism of action and therapeutic potential. High-throughput screening (HTS) and phenotypic screening are powerful tools for this purpose. lifechemicals.comselleckchem.comenamine.net

High-Throughput Screening (HTS):

HTS allows for the rapid testing of large libraries of compounds against specific molecular targets. lifechemicals.com Future research should involve screening 3-(4-Fluorophenyl)-1,1-diphenylurea and its newly synthesized analogues against a broad panel of biologically relevant targets, particularly protein kinases, which are known to be modulated by many diarylurea derivatives. x-chemrx.comnih.gov

Phenotypic Screening:

Phenotypic screening involves testing compounds in cell-based or whole-organism models to identify those that produce a desired biological effect, without prior knowledge of the specific molecular target. lifechemicals.comenamine.net This approach can uncover novel mechanisms of action and first-in-class therapeutics. A library of analogues of 3-(4-Fluorophenyl)-1,1-diphenylurea should be subjected to a diverse range of phenotypic assays.

Table 2: Potential Screening Platforms for Target Identification

| Screening Method | Description | Potential Insights |

| Kinase Panel Screening | A biochemical assay to determine the inhibitory activity against a large number of protein kinases. x-chemrx.comnih.gov | Identification of specific kinase targets and selectivity profile. |

| Cell-Based Phenotypic Screening | Assays that measure cellular responses such as proliferation, apoptosis, or changes in morphology. lifechemicals.comenamine.net | Discovery of compounds with anticancer, anti-inflammatory, or other therapeutic effects. |

| High-Content Imaging | An advanced phenotypic screening method that uses automated microscopy and image analysis to quantify multiple cellular parameters simultaneously. | Detailed information on the compound's effects on cellular pathways and organelles. |

Development of Advanced Synthetic Strategies for Sustainable Production

The development of sustainable and environmentally friendly synthetic methods is a crucial aspect of modern pharmaceutical research. rsc.orgrsc.orgacs.org Future work on 3-(4-Fluorophenyl)-1,1-diphenylurea should focus on creating green synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources.

Key areas for the development of sustainable synthetic strategies include:

Electrochemical Synthesis: This emerging technology uses electricity to drive chemical reactions, often under mild conditions, and can be powered by renewable energy sources. acs.orgchemenggcalc.com The electrochemical synthesis of urea from nitrogen and carbon dioxide represents a promising avenue for sustainable production. acs.org

Biocatalysis: The use of enzymes as catalysts in organic synthesis offers high selectivity and mild reaction conditions. oncozine.com Exploring enzymatic routes for the synthesis of diarylureas could provide a highly sustainable alternative to traditional chemical methods.

Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch processing, including improved safety, better process control, and higher efficiency.

Integration of Omics Technologies for Comprehensive Biological Pathway Analysis

To gain a holistic understanding of the biological effects of 3-(4-Fluorophenyl)-1,1-diphenylurea, it is essential to employ "omics" technologies. These powerful tools allow for the comprehensive analysis of genes (genomics), proteins (proteomics), and metabolites (metabolomics) in a biological system. nih.govacs.orgnih.gov

Proteomics: Quantitative proteomics can be used to identify the direct cellular targets of kinase inhibitors and to map the downstream signaling pathways that are affected by the compound. nih.govacs.orgnih.gov

Metabolomics: Untargeted metabolomic profiling can reveal changes in the metabolic state of cells or organisms upon treatment with the compound, providing insights into its mechanism of action and potential off-target effects. nih.govcreative-proteomics.comcreative-proteomics.com

By integrating data from these different omics platforms, researchers can construct detailed models of the compound's biological activity and identify key pathways that are modulated.

Collaborative Research Frameworks for Accelerated Discovery in Urea Chemistry

The complexity and cost of modern drug discovery necessitate collaborative efforts between academic institutions, pharmaceutical companies, and non-profit organizations. criteriuminc.comcedars-sinai.orgcriteriuminc.com Establishing collaborative research frameworks focused on urea chemistry will be crucial for accelerating the discovery and development of new therapeutics based on the 3-(4-Fluorophenyl)-1,1-diphenylurea scaffold.

These collaborative frameworks can facilitate:

Sharing of Compound Libraries and Screening Data: Openly sharing chemical libraries and biological screening data can prevent duplication of effort and foster a more collaborative research environment. collaborativedrug.comcollaborativedrug.comsgc-unc.org

Access to Specialized Expertise and Technologies: Collaborations can provide researchers with access to cutting-edge technologies and expertise that may not be available at their own institutions.

Joint Funding and Resource Allocation: Pooling resources can enable more ambitious and comprehensive research projects that would be difficult for a single entity to undertake. oncozine.comcancerconsortium.org

By embracing these future research directions and advanced methodologies, the scientific community can systematically explore the therapeutic potential of 3-(4-Fluorophenyl)-1,1-diphenylurea and its analogues, paving the way for the development of novel and effective treatments for a range of human diseases.

Q & A

Advanced Question: How can computational modeling (e.g., DFT or molecular dynamics) optimize reaction pathways for regioselective synthesis of urea derivatives like 3-(4-Fluorophenyl)-1,1-diphenylurea?

Methodological Answer:

- Basic: The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, coupling 4-fluoroaniline with phenyl isocyanate derivatives under anhydrous conditions (e.g., THF or DCM solvent, with triethylamine as a base). Yield optimization requires precise control of stoichiometry (1:1.2 molar ratio), temperature (0–5°C for exothermic steps), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

- Advanced: Density Functional Theory (DFT) can predict transition states and intermediates to identify energy barriers in urea bond formation. Molecular dynamics simulations (e.g., using COMSOL Multiphysics) model solvent effects and steric hindrance from fluorophenyl groups, guiding solvent selection (polar aprotic vs. non-polar) and catalyst design .

Basic Question: What spectroscopic techniques are most effective for characterizing 3-(4-Fluorophenyl)-1,1-diphenylurea?

Advanced Question: How can crystallographic data resolve ambiguities in structural assignments from NMR or IR spectra?

Methodological Answer:

- Basic:

- NMR: - and -NMR confirm fluorophenyl substitution patterns (e.g., para-fluorine coupling constants ~8–10 Hz).

- IR: Urea C=O stretching (~1640–1680 cm) and N-H bending (~1540 cm) validate functional groups.

- Mass Spectrometry: High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H] at m/z 333.12) .

- Advanced: Single-crystal X-ray diffraction resolves conformational ambiguities (e.g., non-planar urea moieties due to steric effects from diphenyl groups). Crystallographic data (e.g., CCDC entries) validate bond angles and torsional strain, which may contradict NMR-derived rotamer populations .

Basic Question: What are the key biological targets or mechanisms associated with 3-(4-Fluorophenyl)-1,1-diphenylurea in preclinical studies?

Advanced Question: How can structure-activity relationship (SAR) studies rationalize conflicting bioactivity data across different assay systems?

Methodological Answer:

- Basic: The fluorophenyl-urea scaffold is linked to kinase inhibition (e.g., EGFR or VEGFR) or protein-protein interaction modulation. In vitro assays (e.g., MTT for cytotoxicity) require controls for fluorophenyl-mediated fluorescence interference .

- Advanced: SAR contradictions (e.g., low IC in enzymatic assays vs. poor cellular uptake) are resolved via:

Basic Question: How should researchers design stability studies for 3-(4-Fluorophenyl)-1,1-diphenylurea under varying storage conditions?

Advanced Question: What mechanistic insights can accelerated degradation studies provide about hydrolytic or photolytic degradation pathways?

Methodological Answer:

- Basic: Stability is assessed via forced degradation (acid/base hydrolysis, oxidation, UV light). HPLC-UV monitors degradation products (e.g., loss of urea bond at pH < 3 or > 10). Storage recommendations: desiccated, -20°C, amber vials .

- Advanced: Mass spectrometry fragmentation patterns identify degradation intermediates. For example, photolytic cleavage of the C-F bond generates defluorinated byproducts, confirmed via -NMR absence at δ -115 ppm. Kinetic modeling (Arrhenius plots) extrapolates shelf life under ambient conditions .

Basic Question: What statistical approaches are suitable for analyzing dose-response data in toxicity studies?

Advanced Question: How can factorial design experiments optimize multifactorial parameters (e.g., concentration, exposure time, cell type) while minimizing resource use?

Methodological Answer:

- Basic: Nonlinear regression (e.g., log-logistic models) calculates EC values. Outliers are identified via Grubbs’ test or robust regression (e.g., RANSAC) .

- Advanced: A 2 factorial design tests interactions between variables. For example, varying concentration (10–100 µM), exposure time (24–72 h), and cell line (HEK293 vs. HepG2) identifies synergistic toxicity thresholds. ANOVA with Tukey’s post hoc test quantifies significance (p < 0.01) .